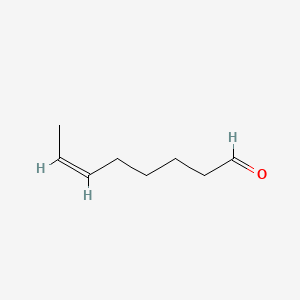

6-Octenal, (6Z)-

Description

Contextualization within Alkenal Chemistry and Natural Products

Alkenals are a class of bifunctional compounds that are widespread in nature and are known for their potent sensory characteristics. They are key components of the aromas of many fruits, vegetables, and other natural materials. thegoodscentscompany.comresearchgate.net The defining features of 6-Octenal (B12685837), (6Z)-—an aldehyde functional group and a cis-alkene—are common in this class of molecules.

This compound is a naturally occurring unsaturated aldehyde found in various plants and even seafood. ontosight.ai It is recognized as one of the constituents responsible for the "green odor" of freshly cut grass and contributes to the aroma profile of certain fish. ontosight.ai Research has also identified 6-Octenal as a volatile component in plants such as Zanthoxylum bungeanum, a species of Sichuan pepper, highlighting its role in the complex aromatic bouquets of spices. mdpi.com

The study of alkenals is significant for understanding the chemical basis of flavor and scent. For instance, research on the isomeric mixture of (E)- and (Z)-6-octenal has explored its potential as a flavor ingredient in processed foods. researchgate.net The specific geometry of the double bond is critical; for example, (E,Z)-2,6-nonadienal is famously associated with the aroma of cucumbers. thegoodscentscompany.com The chemical synthesis and analysis of these compounds, including related structures like citronellal (B1669106) (3,7-dimethyl-6-octenal), are active areas of research for producing flavor and fragrance agents. mdpi.comorgsyn.orgresearchgate.net

Research Significance in Volatile Organic Compounds (VOCs)

6-Octenal, (6Z)- is categorized as a Volatile Organic Compound (VOC), a class of carbon-based chemicals that readily evaporate at room temperature. psu.edupsu.edu In the natural world, plants produce a vast array of VOCs that serve critical ecological functions, including attracting pollinators, defending against herbivores, and acting as signaling molecules. mdpi.com These compounds are also the primary components of essential oils and are fundamental to the food and fragrance industries. mdpi.com

The research significance of 6-Octenal, (6Z)- as a VOC lies in its contribution to the chemical profile of natural aromas. ontosight.ai The study of such compounds helps scientists to deconstruct complex scents into their individual molecular components. This can lead to the identification of "key aroma compounds"—those that are most critical to a specific scent, often due to having very low odor thresholds. researchgate.netacs.org

Investigating specific VOCs like 6-Octenal, (6Z)- provides insight into the biosynthetic pathways in plants and the enzymatic processes that produce them, such as the breakdown of lipid hydroperoxides. thegoodscentscompany.com Furthermore, understanding the structure-odor relationship in homologous series of alkenals helps researchers predict the sensory properties of new or uncharacterized molecules, which is valuable for the development of novel flavor and fragrance ingredients. researchgate.net The presence of 6-Octenal, (6Z)- in the Plant-Associated Volatile Organic Compound (VOC) Database underscores its relevance in the ongoing effort to catalog and understand the chemical language of the natural world. psu.edupsu.edu

Structure

2D Structure

3D Structure

Properties

CAS No. |

63196-64-5 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

(Z)-oct-6-enal |

InChI |

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h2-3,8H,4-7H2,1H3/b3-2- |

InChI Key |

KVNBGNGISDIZRP-IHWYPQMZSA-N |

Isomeric SMILES |

C/C=C\CCCCC=O |

Canonical SMILES |

CC=CCCCCC=O |

Origin of Product |

United States |

Occurrence and Distribution in Biological Systems

Plant-Derived Sources and Ecological Context

The presence of (6Z)-6-Octenal and related aldehydes in the plant kingdom is often linked to the lipoxygenase (LOX) pathway, where the enzymatic oxidation of fatty acids leads to the formation of a range of volatile compounds. These compounds play significant roles in plant physiology and ecology.

Herbaceous Plant Emissions and "Green Odor" Formation

(6Z)-6-Octenal is known to be one of the constituents of the "green odor" associated with freshly cut grass. ontosight.ai This characteristic scent is primarily composed of a mixture of C6 and C9 aldehydes and alcohols, collectively known as green leaf volatiles (GLVs). These compounds are rapidly released when plant tissues are damaged, such as by mechanical cutting or herbivory.

Fruit and Seed Volatile Profiles

Scientific analyses have identified 6-octenal (B12685837) in the volatile profiles of specific fruits and seeds. These compounds are significant contributors to the characteristic aroma of the fruit.

Agricultural Crop Aroma Chemistry

The aroma chemistry of agricultural crops is complex, with aldehydes playing a crucial role. In aromatic mung beans (Vigna radiata), a variety of aldehydes, including the related compounds (6Z)-6-nonenal and 3,7-dimethyl-6-octenal (citronellal), have been identified. nih.gov The presence and concentration of these aldehydes are noted to be elevated in the scented 'Sona' mung bean variety compared to non-scented types, highlighting their importance to the crop's desirable aroma. nih.gov Aldehydes are generally recognized as products of lipid oxidation that create a wide array of flavors and odors in agricultural products. nih.gov

Aquatic Organism Sources and Biogenic Volatiles

Unsaturated aldehydes, including (6Z)-6-Octenal, are also found in aquatic environments, where they are produced by various organisms and contribute to their characteristic aromas and ecological interactions.

Marine and Freshwater Species Metabolomics

The production of unsaturated aldehydes in the marine environment is not limited to animals. Certain microalgae, such as the diatom Thalassiosira rotula, release a blend of polyunsaturated aldehydes upon cell damage. int-res.comacs.orgnih.gov This is considered an activated chemical defense mechanism against grazing copepods. nih.gov These aldehydes are formed via the transformation of polyunsaturated fatty acids like eicosapentaenoic acid (EPA). int-res.com This demonstrates a parallel mechanism to the "green odor" formation in terrestrial plants, where fatty acid oxidation leads to the production of defensive and signaling volatile compounds.

Biosynthetic Pathways and Enzymatic Transformations

Fatty Acid Oxidation Mechanisms

The enzymatic oxidation of polyunsaturated fatty acids (PUFAs) is a fundamental pathway in plants, algae, mosses, and fungi for producing a wide array of volatile and non-volatile compounds, collectively known as oxylipins. psu.edu These compounds play crucial roles in plant defense and signaling. researchgate.net The most well-known products of this pathway are C6 and C9 aldehydes, which are responsible for the characteristic "green leaf" aroma. mdpi.com However, the pathway is also responsible for generating C8 compounds, including various isomers of octenal, through the use of different fatty acid precursors and enzymatic machinery. psu.eduresearchgate.net

The initial and rate-limiting step in the biosynthesis of most oxylipins is the dioxygenation of PUFAs, catalyzed by lipoxygenase (LOX) enzymes. psu.edu LOX enzymes are non-heme iron-containing dioxygenases that catalyze the hydroperoxidation of lipids containing a cis,cis-1,4-pentadiene structure. allergolyon.fr The specificity of the LOX enzyme determines the position of oxygen insertion, leading to various fatty acid hydroperoxide intermediates.

C18 Fatty Acid Hydroperoxides: In higher plants, the primary substrates are the C18 fatty acids, linoleic acid (C18:2) and α-linolenic acid (C18:3). mdpi.com LOX enzymes convert these into 9-hydroperoxy and 13-hydroperoxy derivatives (e.g., 9-hydroperoxyoctadecadienoic acid and 13-hydroperoxyoctadecadienoic acid). researchgate.net In some fungi and mushrooms, a different LOX activity produces 10-hydroperoxy-8E,12Z-octadecenoic acid from linoleic acid, which serves as a precursor to C8 compounds. bris.ac.ukwikipedia.org

C20 Fatty Acid Hydroperoxides: In lower plants like mosses and liverworts, as well as in some marine organisms like corals, C20 fatty acids such as arachidonic acid (AA; C20:4) are major substrates for LOX. psu.eduresearchgate.net In the moss Physcomitrella patens, wounding induces the formation of 12-hydroperoxy arachidonic acid (12-HPETE). psu.edu In corals, a specialized LOX domain produces 8R-hydroperoxy-eicosatetraenoic acid (8R-HpETE) from arachidonic acid. nih.govnih.gov These C20-derived hydroperoxides are the direct intermediates for the synthesis of C8 aldehydes in these organisms.

Table 1: Key Fatty Acid Hydroperoxide Intermediates in C8 Volatile Biosynthesis

| Precursor Fatty Acid | Hydroperoxide Intermediate | Organism Type | Reference |

|---|---|---|---|

| Linoleic Acid (C18:2) | 10-hydroperoxy-8E,12Z-octadecenoic acid | Fungi (Mushrooms) | bris.ac.ukwikipedia.org |

| Arachidonic Acid (C20:4) | 12-hydroperoxy arachidonic acid (12-HPETE) | Mosses | psu.edu |

| Arachidonic Acid (C20:4) | 8R-hydroperoxy-eicosatetraenoic acid (8R-HpETE) | Corals | nih.govnih.gov |

Following their formation, the unstable fatty acid hydroperoxides are cleaved by a class of enzymes known as hydroperoxide lyases (HPL). HPLs catalyze the cleavage of the carbon chain of the hydroperoxide, yielding a short-chain volatile aldehyde and a corresponding ω-oxo acid. researchgate.netgoogle.com The specific products depend on the substrate and the type of HPL.

Cleavage of C18 Hydroperoxides: The HPL-mediated cleavage of 10-hydroperoxy-octadecenoic acid in mushrooms results in the formation of the C8 alcohol 1-octen-3-ol (B46169) and 10-oxo-trans-8-decenoic acid. bris.ac.uk This demonstrates a clear enzymatic pathway from a C18 fatty acid to a C8 volatile.

Cleavage of C20 Hydroperoxides: In the moss P. patens, an unspecific HPL accepts 12-HPETE as a substrate, cleaving it to produce C8 aldehydes/alcohols and (3Z)-nonenal. psu.edu This pathway directly links arachidonic acid to the formation of octenal. In corals, a novel catalase-related HPL cleaves 8R-HpETE into two aldehyde fragments: the C8 compound (5Z)-8-oxo-octenoic acid and the C12 compound (3Z,6Z)-dodecadienal. nih.govnih.gov This represents a unique HPL activity found in the animal kingdom that generates C8 products from arachidonic acid. nih.gov

In addition to enzymatic pathways, aldehydes can be formed through non-enzymatic lipid peroxidation, a process involving the auto-oxidation of PUFAs by reactive oxygen species (ROS). gerli.com This process also generates fatty acid hydroperoxides, which are unstable and can degrade to form a complex mixture of secondary products, including various short-chain aldehydes. gerli.com While this mechanism is a known source of aldehydes, studies often identify other isomers, such as (E)-2-octenal, as products of this non-specific degradation. gerli.com

Terpenoid Biosynthesis Connections (e.g., 3,7-dimethyl-6-octenal)

As specified, this section addresses the biosynthesis of the related compound 3,7-dimethyl-6-octenal, commonly known as citronellal (B1669106). This molecule is not derived from fatty acid oxidation but is a C10 acyclic monoterpenoid, a class of compounds synthesized via the terpenoid biosynthesis pathway. annualreviews.org

All terpenoids, including monoterpenoids like citronellal, are constructed from the universal five-carbon (C5) building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). There are two primary and independent pathways for synthesizing these precursors:

The Mevalonic Acid (MVA) Pathway: This pathway, found in eukaryotes (including mammals and fungi) and archaea, starts with the condensation of three acetyl-CoA molecules to form the C6 intermediate, mevalonic acid (MVA). Through a series of phosphorylations and a final decarboxylation, MVA is converted into IPP.

The Methylerythritol Phosphate (B84403) (MEP) Pathway: Operating in bacteria and the plastids of plants and algae, this pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. It proceeds through a distinct set of intermediates to produce both IPP and DMAPP.

An IPP isomerase interconverts IPP and DMAPP, making both precursors available for the subsequent steps of terpenoid synthesis.

Table 2: Major Enzymes of the Isoprenoid Precursor Pathways

| Pathway | Key Enzyme | Reaction | Reference |

|---|---|---|---|

| MVA Pathway | HMG-CoA synthase (HMGS) | Forms HMG-CoA from acetyl-CoA | |

| HMG-CoA reductase (HMGR) | Reduces HMG-CoA to mevalonic acid (rate-limiting step) | ||

| Mevalonate pyrophosphate decarboxylase (MPD) | Converts mevalonate-5-pyrophosphate to IPP | ||

| MEP Pathway | 1-deoxy-D-xylulose-5-phosphate synthase (DXS) | Condenses pyruvate and glyceraldehyde-3-phosphate | |

| 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) | Converts DXP to MEP |

Monoterpenoids (C10) are formed by the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP, a reaction catalyzed by geranyl diphosphate (GPP) synthase. The resulting GPP is the universal precursor to all C10 monoterpenes.

From GPP, a vast array of monoterpenoids is generated through the action of various terpene synthases (TPS) and subsequent modifying enzymes like dehydrogenases, reductases, and hydrolases. In the case of 3,7-dimethyl-6-octenal (citronellal), a common pathway involves the enzymatic modification of related monoterpenes. For example, a one-pot enzymatic cascade can convert geraniol (B1671447) to citronellal. researchgate.net This process utilizes a copper radical oxidase to first oxidize the alcohol geraniol to the aldehyde geranial, which is then stereoselectively reduced by an ene reductase (an "old yellow enzyme" or OYE) to produce either (R)- or (S)-citronellal. researchgate.net Citronellal can also be synthesized via the enzymatic hydrolysis of citral. annualreviews.org

Table of Mentioned Compounds

| Common Name | Systematic Name |

|---|---|

| (6Z)-6-Octenal | (6Z)-oct-6-enal |

| Citronellal | 3,7-dimethyl-6-octenal |

| Linoleic acid | (9Z,12Z)-octadeca-9,12-dienoic acid |

| α-Linolenic acid | (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid |

| Arachidonic acid | (5Z,8Z,11Z,14Z)-eicosa-5,8,11,14-tetraenoic acid |

| 1-Octen-3-ol | oct-1-en-3-ol |

| (5Z)-8-Oxo-octenoic acid | (5Z)-8-oxooct-5-enoic acid |

| (3Z,6Z)-Dodecadienal | (3Z,6Z)-dodeca-3,6-dienal |

| Isopentenyl diphosphate (IPP) | 3-methylbut-3-en-1-yl pyrophosphate |

| Dimethylallyl diphosphate (DMAPP) | 3-methylbut-2-en-1-yl pyrophosphate |

| Geraniol | (E)-3,7-dimethylocta-2,6-dien-1-ol |

| Geranial (Citral A) | (E)-3,7-dimethylocta-2,6-dienal |

| Geranyl diphosphate (GPP) | [(E)-3,7-dimethylocta-2,6-dien-1-yl] diphosphate |

Metabolic Flux and Regulation of Biosynthesis

The rate of (6Z)-6-Octenal synthesis, or the metabolic flux through its biosynthetic pathway, is tightly controlled at multiple levels, including gene expression, enzyme activity, and substrate availability. This regulation ensures that the production of this and related volatile compounds is responsive to both developmental cues and environmental stimuli.

Transcriptional Regulation of Key Enzymes: The expression of genes encoding LOX and HPL is a critical control point. Studies in various plants have demonstrated that the transcript levels of these genes are regulated by developmental stage and environmental stress. csic.esplos.org For instance, in olive fruit, wounding and low temperatures have been shown to increase the expression of 13-LOX and 13-HPL genes, leading to an increase in the corresponding enzyme activities. csic.es Similarly, in cucumber, the expression of CsHPL and CsLOX genes correlates with the production of C6 aldehydes during fruit development. plos.org

Enzyme Activity and Substrate Specificity: The activity of LOX and HPL enzymes is another layer of regulation. HPL enzymes can exhibit different substrate preferences and are influenced by pH. researchgate.net For example, a study on HPL from various plant sources showed high activity with 13-hydroperoxides at a pH between 6 and 7. researchgate.net The kinetic properties of HPL, including its inactivation by its own substrates (fatty acid hydroperoxides), also play a role in modulating the output of the pathway. tandfonline.com Research on tomato HPL revealed that the enzyme has the highest activity with the 13-hydroperoxide of linolenic acid. tandfonline.com

The interplay between different LOX and HPL isoforms further refines the regulation. In cucumber, for example, 13-HPL activity is higher in the early stages of fruit development, leading to a greater abundance of C6 aldehydes, while 9-HPL activity increases in later stages, shifting the volatile profile towards C9 aldehydes. plos.orgmdpi.com This demonstrates a developmental regulation of metabolic flux towards different aldehyde products.

Influence of Environmental and Cellular Factors: The metabolic flux is also directed by the cellular environment. The availability of oxygen, for instance, can determine the fate of the C6 aldehydes produced. In a study on oolong tea processing, it was found that under oxygen-rich conditions, C6 aldehydes were more likely to be oxidized to C6 acids. frontiersin.org Conversely, under oxygen-deficient conditions, the expression of alcohol dehydrogenase (ADH) was upregulated, promoting the reduction of C6 aldehydes to C6 alcohols. researchgate.netfrontiersin.org This indicates a metabolic switch that redirects the flux based on oxygen levels.

The following tables present research findings that illustrate the regulation of the C6 aldehyde biosynthetic pathway.

Table 1: Effect of Developmental Stage on HPL Activity and C6 Aldehyde Production in Cucumber (Cucumis sativus L. cv. No. 26)

| Days Post-Anthesis (dpa) | 13-HPL Activity (nmol/min/mg protein) | Hexanal Content (µg/kg) | (E)-2-hexenal Content (µg/kg) |

| 0 | 12.5 | 150 | 350 |

| 3 | 15.0 | 200 | 450 |

| 6 | 18.0 | 250 | 550 |

| 9 | 10.0 | 120 | 280 |

| 12 | 5.0 | 60 | 150 |

| 15 | 2.5 | 30 | 80 |

| Data adapted from studies on cucumber fruit development, showing a peak in 13-HPL activity and C6 aldehyde content at the early to mid-developmental stages. plos.orgmdpi.com |

Table 2: Relative Gene Expression of 13-LOX and 13-HPL in Olive (Olea europaea) Fruit Mesocarp Under Stress

| Stress Condition | Relative Expression of Oe1LOX2 (fold change) | Relative Expression of OeHPL (fold change) |

| Control | 1.0 | 1.0 |

| Wounding | 3.5 | 4.2 |

| Low Temperature (4°C) | 2.8 | 3.1 |

| High Temperature (40°C) | 0.6 | 0.7 |

| Water Deficit | 1.8 | 2.1 |

| Data synthesized from research on abiotic stress responses in olive, indicating significant upregulation of key biosynthetic genes under wounding and cold stress. csic.es |

These findings underscore the dynamic and responsive nature of the metabolic network that governs the synthesis of C6 aldehydes. The flux through this pathway is not static but is continuously adjusted in response to a complex interplay of genetic, developmental, and environmental signals, ensuring a tailored production of volatile compounds like (6Z)-6-Octenal.

Chemical Synthesis and Stereoselective Methodologies

Total Synthesis Strategies for (6Z)-Configuration

Achieving the (Z)-configuration of the double bond in 6-Octenal (B12685837) is a primary focus of total synthesis. Methodologies that can dictate the stereochemical outcome of the olefin are essential.

Olefin metathesis has become a powerful tool for the formation of carbon-carbon double bonds. While early catalysts often favored the more thermodynamically stable (E)-isomer, recent advancements have led to the development of highly Z-selective catalysts. nih.gov These catalysts, typically based on molybdenum or ruthenium, can facilitate cross-metathesis reactions that yield predominantly Z-alkenes. researchgate.netnih.gov

For the synthesis of (6Z)-6-Octenal, a hypothetical Z-selective cross-metathesis reaction could be envisioned between two simpler terminal alkenes, such as 1-butene (B85601) and 5-hexenal, using a specialized catalyst. Molybdenum-based catalysts, in particular, have demonstrated exceptional Z-selectivity (up to >98%) in the formation of 1,2-disubstituted alkenes. researchgate.net Similarly, ruthenium-based systems have been engineered to provide high Z-selectivity, offering an alternative with different functional group tolerance. nih.gov The efficient removal of the gaseous ethene by-product is crucial to drive the reaction equilibrium toward the desired product.

Table 1: Comparison of Catalyst Systems for Z-Selective Olefin Metathesis

| Catalyst Type | Metal Center | Typical Selectivity (Z:E) | Key Features |

| Schrock Catalyst | Molybdenum (Mo) | >95:5 | High activity and high Z-selectivity; sensitive to air and moisture. |

| Hoveyda-Grubbs Type | Ruthenium (Ru) | >85:15 to >96:1 | More stable and functional group tolerant; Z-selectivity depends heavily on ligand design. nih.gov |

While (6Z)-6-Octenal is an achiral molecule, the principles of asymmetric synthesis are fundamental to stereocontrol in more complex targets. Chiral auxiliaries are chiral compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. york.ac.ukresearchgate.net After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. york.ac.ukiipseries.org This method is highly effective for controlling stereochemistry in reactions such as alkylations and aldol (B89426) additions. researchgate.net

Asymmetric catalysis, on the other hand, employs a chiral catalyst in sub-stoichiometric amounts to generate a chiral product from an achiral substrate. iipseries.org This approach is highly efficient and is exemplified by processes like asymmetric hydrogenation and epoxidation. Should a synthetic route to a derivative of (6Z)-6-Octenal require the introduction of a chiral center (for example, at a position alpha to the aldehyde), these methods would be indispensable for controlling the absolute stereochemistry of the new stereocenter.

Chemoenzymatic Approaches to Aldehyde Compounds

The synthesis of aldehydes can be challenging due to their propensity for overoxidation to carboxylic acids. nih.govorganic-chemistry.org Chemoenzymatic methods offer a mild and highly selective alternative to traditional chemical oxidation. researchgate.net

Enzymes such as alcohol oxidases and alcohol dehydrogenases are capable of converting primary alcohols to their corresponding aldehydes with high specificity, often under ambient conditions. nih.govresearchgate.net For instance, the synthesis of (6Z)-6-Octenal could be completed by the selective oxidation of (6Z)-6-octen-1-ol. The use of an enzymatic system can prevent the overoxidation often seen with chemical oxidants. nih.gov Another enzymatic route is the reduction of carboxylic acids or their derivatives using Carboxylic Acid Reductases (CARs), which convert acids directly to aldehydes, avoiding the alcohol intermediate altogether. nih.gov These biocatalytic methods are part of a growing focus on sustainable and "green" chemistry. researchgate.net

Table 2: Enzymatic Reactions for Aldehyde Synthesis

| Enzyme Class | Reaction Type | Substrate | Product | Key Advantages |

| Alcohol Dehydrogenase (ADH) | Oxidation | Primary Alcohol | Aldehyde | High selectivity, mild conditions, cofactor-dependent (NAD+/NADP+). researchgate.net |

| Alcohol Oxidase (AOX) | Oxidation | Primary Alcohol | Aldehyde | Uses molecular oxygen as the oxidant, avoids costly cofactors. nih.gov |

| Carboxylic Acid Reductase (CAR) | Reduction | Carboxylic Acid | Aldehyde | Direct conversion, avoids over-reduction to alcohol. nih.gov |

Synthetic Derivatization for Structure-Activity Studies

To understand the relationship between the molecular structure of (6Z)-6-Octenal and its biological or sensory properties, synthetic derivatization is employed. This involves systematically modifying specific parts of the molecule and evaluating the impact of these changes.

The aldehyde group is a reactive and versatile functional group, making it an ideal target for derivatization. nih.gov

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (6Z)-6-octen-1-ol, to assess the importance of the carbonyl group.

Oxidation: Oxidation to (6Z)-6-octenoic acid allows for the study of how changing the electronic and steric properties of the headgroup affects activity.

Carbon-Carbon Bond Formation: Reactions such as the Wittig reaction can extend the carbon chain, while aldol or Grignard reactions can introduce new functional groups and potential stereocenters.

Reductive Amination: The aldehyde can be converted into a primary, secondary, or tertiary amine, introducing a basic nitrogen atom into the structure.

The geometry of the C6 double bond is a critical structural feature. To probe its importance, synthetic modification is necessary.

Synthesis of the (E)-isomer: A separate synthesis utilizing an E-selective methodology (e.g., E-selective olefin metathesis or the Wittig reaction with a non-stabilized ylide) would provide the corresponding (6E)-6-Octenal. Comparing the activity of the (Z) and (E) isomers is a classic strategy in structure-activity relationship studies.

Saturation: The alkene can be hydrogenated to yield the fully saturated octanal. This modification removes the geometric constraints and conformational rigidity imposed by the double bond, allowing for an assessment of its role in molecular recognition at a receptor.

Ecological and Biological Roles Excluding Human Centric Applications

Plant Signaling and Defense Mechanisms

Volatile organic compounds are crucial for plant defense, acting as signals to initiate defense responses and as direct deterrents to herbivores. mdpi.comresearchgate.netnih.gov The family of aldehydes to which (6Z)-6-Octenal belongs is deeply involved in these processes. mdpi.com

Plants release a variety of volatile compounds upon herbivore attack, which can serve to repel the attacking herbivore, attract its natural enemies, or signal to neighboring plants to prime their defenses. nih.govoup.com While direct studies on the role of (6Z)-6-Octenal as a specific cue in plant-herbivore interactions are not extensively documented, research on similar C6 and C8 aldehydes, often referred to as green leaf volatiles (GLVs), provides significant insights. researchgate.netnih.gov For instance, herbivore-induced volatiles can directly affect the physiology and behavior of herbivores, acting as either attractants or repellents. nih.gov

In a study on tomato plants (Solanum lycopersicum L.), the emission of various VOCs was analyzed after treatment with the biocontrol agent Trichoderma virens and subsequent infection with the pathogen Botrytis cinerea. Among the compounds that showed increased emission in the treated plants, which exhibited decreased disease, was 2-octenal (B7820987) (isomer not specified). nih.gov This suggests a potential role for C8 aldehydes like 6-Octenal (B12685837) in enhanced plant defense. Another study detected (E)-2-octenal in the volatile blend of plants after herbivory. nih.gov

When a plant is wounded, either mechanically or by herbivores, it initiates a cascade of defense responses, often involving the production of oxylipins, which include volatile aldehydes. nih.govkit.edu These compounds are generated from the breakdown of fatty acids and can act as signals to trigger further defensive actions. kit.edu

Research has shown that wounding induces the expression of genes involved in the biosynthesis of various defense compounds. nih.gov Specifically, the hydroperoxide lyase (HPL) branch of the oxylipin pathway is responsible for producing C6 and other short-chain aldehydes. nih.govoup.com For example, in grapevine leaves, transcripts of a hydroperoxide lyase gene accumulated rapidly after wounding. kit.edu The products of such enzymes, like cis-3-hexenal (B147320) and trans-2-hexenal, have been shown to have direct effects on cellular processes related to defense. kit.edu While direct evidence for (6Z)-6-Octenal in wound responses is scarce, a related compound, (Z)-6-nonenal, was noted among the volatiles emitted from tomato plants in response to a pathogen, hinting at the involvement of such structures in stress responses. nih.gov The general understanding is that these aldehydes, produced upon tissue damage, play a significant role in local and systemic defense signaling. mdpi.com

Interspecific Chemical Communication

Semiochemicals are chemicals that mediate interactions between organisms. (6Z)-6-Octenal and its isomers are implicated in a range of such interactions.

Many aldehydes produced by insects, particularly by Hemiptera (true bugs), function as alarm pheromones or defensive allomones. scielo.br When disturbed, many stink bugs release a blend of volatile compounds, with (E)-2-octenal being a common component, which serves to warn conspecifics of danger and deter predators. scielo.br While the specific role of (6Z)-6-Octenal as an alarm pheromone is not definitively established, its structural similarity to known alarm signals suggests it could have a similar function.

In addition to being alarm signals, these aldehydes can be exploited by other species as kairomones—chemical cues that benefit the receiver. For instance, some parasitoid wasps that lay their eggs in stink bug eggs are attracted to the aldehydes released by their hosts. scielo.br This "eavesdropping" helps the parasitoid to locate its host.

The table below summarizes the semiochemical functions of octenals and related aldehydes in various insect species.

| Compound | Insect Species | Function | Reference(s) |

| (E)-2-Octenal | Various stink bugs (Pentatomidae) | Alarm Pheromone, Allomone (Defense) | scielo.br |

| (E)-2-Octenal | Nezara viridula (Southern green stink bug) | Defensive Compound | embrapa.bracs.org |

| (E)-2-Octenal | Predaceous stink bugs | Component of secretion | frontiersin.org |

There is growing evidence that volatile aldehydes produced by both plants and insects have antimicrobial properties. Research indicates that (6Z)-6-Octenal may possess such characteristics, although more detailed studies are needed. ontosight.ai

Studies on related compounds have demonstrated clear fungistatic (inhibiting fungal growth) effects. For example, the defensive secretions of stink bugs, which often contain (E)-2-hexenal, (E)-2-octenal, and (E)-2-decenal, have been shown to inhibit the germination of spores from entomopathogenic fungi like Beauveria bassiana and Metarhizium anisopliae. frontiersin.org This suggests that these compounds can provide a defensive shield against fungal pathogens. Similarly, certain plant-emitted aldehydes are known to have antifungal and antibacterial properties. kit.eduscielo.br Given its chemical nature as an unsaturated aldehyde, it is plausible that (6Z)-6-Octenal also contributes to the chemical defense against microbial invaders.

Role in Non-Human Animal Chemical Ecology

The role of (6Z)-6-Octenal in the chemical ecology of non-human animals extends beyond insects. It is recognized as a naturally occurring compound in seafood, contributing to its aroma profile. ontosight.ai

In the context of insect chemical ecology, aldehydes like (E)-2-octenal are major components of the defensive secretions of many heteropteran species. scielo.br These secretions are effective deterrents against a wide range of predators. The specific blend of volatiles can be species-specific and can vary between different life stages (nymphs vs. adults) of the same insect. scielo.br For example, in many stink bug species, the metathoracic scent glands of adults and the dorsal abdominal scent glands of nymphs produce a cocktail of aldehydes, alkanes, and esters for defense. scielo.br

Advanced Analytical Techniques for Elucidation and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile compounds like 6-Octenal (B12685837), (6Z)-. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

Headspace Solid-Phase Microextraction (HS-SPME-GC-MS)

Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is a widely adopted, solvent-free method for the extraction and analysis of volatile and semi-volatile organic compounds from various matrices. mdpi.comscielo.br This technique involves exposing a fused-silica fiber coated with a stationary phase to the headspace above a sample. The volatile analytes, including 6-Octenal, (6Z)-, partition from the sample matrix into the headspace and then adsorb onto the fiber. Subsequently, the fiber is transferred to the GC injector for thermal desorption and analysis. mdpi.com

The efficiency of HS-SPME is influenced by several factors, including the choice of fiber coating, extraction time, and temperature. mdpi.com For instance, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber has been shown to be effective for the extraction of a broad range of volatile compounds. mdpi.com Optimization of these parameters is crucial for achieving high sensitivity and accurate quantification. In a typical analysis, the sample is equilibrated in a sealed vial at a controlled temperature before the fiber is exposed to the headspace for a specific duration. scielo.br Following extraction, the analytes are thermally desorbed in the hot GC inlet and separated on a capillary column before detection by the mass spectrometer. mdpi.com

Table 1: Example of HS-SPME-GC-MS Parameters for Volatile Compound Analysis

| Parameter | Condition |

| Fiber Coating | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) |

| Incubation/Extraction Temperature | 50-80°C |

| Incubation/Extraction Time | 30-120 minutes |

| Desorption Temperature | 230-250°C |

| Desorption Time | 3-15 minutes |

| GC Column | HP-5MS (or equivalent) |

| Carrier Gas | Helium |

This table presents a range of typical parameters; specific conditions must be optimized for each application.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC-MS)

For highly complex mixtures where one-dimensional GC-MS may not provide sufficient resolution, comprehensive two-dimensional gas chromatography (GC×GC-MS) offers significantly enhanced separation power. researchgate.netnih.gov This technique utilizes two columns of different selectivity connected by a modulator. wikipedia.org The entire effluent from the first-dimension column is sequentially trapped, focused, and re-injected onto the second, shorter column for a rapid secondary separation. researchgate.netwikipedia.org

The resulting data is presented as a two-dimensional chromatogram, with compounds ordered based on their volatility and polarity. gcms.cz This structured separation facilitates the identification of co-eluting compounds in one-dimensional GC and improves the signal-to-noise ratio. researchgate.netgcms.cz GC×GC-MS is particularly advantageous for the detailed characterization of complex volatile profiles in food and environmental samples. wikipedia.org The use of a time-of-flight mass spectrometer (TOF-MS) is often preferred in GC×GC due to its high data acquisition speed, which is necessary to adequately sample the narrow peaks eluting from the second-dimension column. nih.govacs.org

Gas Chromatography-Olfactometry (GC-O) for Chemo-Sensory Analysis

Gas Chromatography-Olfactometry (GC-O) is a unique technique that combines the instrumental separation of volatile compounds with human sensory perception. wikipedia.org As compounds elute from the GC column, the effluent is split between a conventional detector (like a flame ionization detector or mass spectrometer) and a sniffing port, where a trained assessor evaluates the odor. nih.govodourobservatory.org

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Insights

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places, enabling the determination of the elemental composition of a molecule. vit.ac.inbioanalysis-zone.com This capability is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas. vit.ac.in When coupled with gas or liquid chromatography, HRMS is a powerful tool for identifying unknown compounds and for mechanistic studies. The use of techniques like quadrupole time-of-flight (QTOF) mass spectrometry allows for both MS and MS/MS analysis, providing structural information through fragmentation patterns. vit.ac.in The Metabolite HR-MS/MS Spectral Library, for example, contains spectra for over 432 compounds to aid in identification. sciex.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. rsc.org It provides detailed information about the chemical environment of atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR), and the connectivity between them. nih.govmpgcamb.com This information is crucial for the unambiguous assignment of a compound's stereochemistry, including the configuration of double bonds (E/Z isomerism). tamu.edu

In the context of 6-Octenal, (6Z)-, NMR would be the definitive method to confirm the cis configuration of the double bond at the C6 position. The chemical shifts and coupling constants of the vinylic protons would provide this stereochemical information. tamu.edu While GC-MS can identify the compound based on its mass spectrum and retention index, NMR provides the detailed structural insights necessary for absolute stereochemical confirmation. rsc.orgnih.gov

Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis (SIDA) is considered the gold standard for the accurate quantification of analytes in complex matrices. researchgate.netfrontiersin.org This method involves the addition of a known amount of a stable isotope-labeled analog of the target compound (in this case, a labeled version of 6-Octenal, (6Z)-) to the sample as an internal standard. researchgate.netontosight.ai

Because the labeled standard has nearly identical chemical and physical properties to the analyte, it co-elutes and co-ionizes, effectively compensating for matrix effects and variations in sample preparation and instrument response. frontiersin.orgfrontiersin.org The concentration of the native analyte is determined by measuring the ratio of the unlabeled to the labeled compound using mass spectrometry. ontosight.ai SIDA provides high accuracy, precision, and low detection limits, making it an ideal method for the robust quantification of key flavor and aroma compounds. researchgate.netontosight.aifrontiersin.org

Mechanistic Studies of Chemical Transformations

Autoxidation Pathways and Products

Autoxidation, a form of lipid peroxidation, is a critical degradation pathway for unsaturated aldehydes like (6Z)-6-Octenal. This process involves a free radical chain reaction that targets polyunsaturated fatty acids and related molecules containing carbon-carbon double bonds. ejmoams.comnih.govnih.gov The reaction proceeds through three main stages: initiation, propagation, and termination. ejmoams.com

The autoxidation of (6Z)-6-Octenal is initiated by the abstraction of a hydrogen atom from the carbon adjacent to the C=C double bond, which is the most susceptible position for radical attack. This forms a lipid radical, which then reacts with molecular oxygen to create a peroxyl radical. This radical can further abstract a hydrogen from another molecule of (6Z)-6-Octenal, propagating the chain reaction and forming a lipid hydroperoxide. These primary oxidation products are unstable and degrade into a variety of secondary products, including other aldehydes, ketones, and alcohols. ejmoams.comnih.gov

While specific studies detailing the full range of autoxidation products for (6Z)-6-Octenal are limited, the mechanism can be inferred from studies on similar unsaturated fatty acids. researchgate.net The degradation of these hydroperoxides leads to the formation of shorter-chain volatile compounds.

Table 1: Potential Autoxidation Products of (6Z)-6-Octenal

| Product Class | Example Compounds |

|---|---|

| Alkanals | Hexanal, Propanal nih.gov |

| Alkenals | (E)-2-Heptenal, (E)-2-Octenal usda.govtandfonline.com |

| Ketones | 2-Octanone |

This table is illustrative, based on general autoxidation pathways of unsaturated lipids.

The destruction of membrane lipids and the accumulation of these end-products can be detrimental to cell viability. nih.gov The analysis of these degradation products is often performed using gas chromatography-mass spectrometry (GC-MS) to identify and quantify the volatile compounds formed during oxidation. ejmoams.com

Enzymatic Reaction Mechanisms and Kinetics

The metabolism of (6Z)-6-Octenal in biological systems is primarily carried out by enzymes, particularly those of the alcohol dehydrogenase (ADH) family. wikipedia.org These enzymes facilitate the interconversion between alcohols and aldehydes or ketones. wikipedia.org ADH enzymes are a group of oxidoreductases that utilize the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) or nicotinamide adenine dinucleotide phosphate (B84403) (NADP⁺) as an electron acceptor to catalyze the reduction of the aldehyde group of (6Z)-6-Octenal to its corresponding alcohol, (6Z)-6-octen-1-ol. wikipedia.orgkegg.jp

The general reaction is as follows: (6Z)-6-Octenal + NAD(P)H + H⁺ <=> (6Z)-6-Octen-1-ol + NAD(P)⁺

The active site of many alcohol dehydrogenases contains a zinc ion that is crucial for catalysis, holding the substrate in the correct orientation. wikipedia.orgrsc.org The catalytic mechanism involves the transfer of a hydride ion from the NAD(P)H cofactor to the carbonyl carbon of the aldehyde, while a proton is transferred to the carbonyl oxygen, often from a tyrosine residue in the active site. nih.gov

Table 2: Representative Kinetic Parameters for Aldehyde Reduction by ADH

| Substrate | Enzyme Source | Kₘ (µM) | k꜋ₐₜ (min⁻¹) | Reference |

|---|---|---|---|---|

| DL-Glyceraldehyde | Human Aldose Reductase | 130 | 14 | nih.gov |

| D-Xylose | Human Aldose Reductase | 57,000 | 11 | nih.gov |

| trans-2-Hexenal | General ADH | Data not available | Data not available |

This table includes data for related substrates to illustrate typical kinetic values.

Isomerization Processes (Z/E Stereoisomerism)

The (6Z)- or cis-configuration of the double bond in 6-Octenal (B12685837) can undergo isomerization to the more thermodynamically stable (E)- or trans-configuration. This process is often accompanied by the migration of the double bond along the carbon chain, typically resulting in the formation of a conjugated system. A common isomerization product of (6Z)-6-Octenal is (E)-2-Octenal. tandfonline.comresearchgate.net This conversion is significant as it dramatically alters the chemical and sensory properties of the compound.

This isomerization can be catalyzed by several factors, including acid, heat, or enzymes (isomerases). researchgate.netnih.gov

Acid-Catalyzed Isomerization : Protic acids can catalyze the Z → E isomerization. nih.gov The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the β-carbon. This is followed by protonation at the original double bond, leading to the formation of a carbocation intermediate. Subsequent deprotonation results in the formation of the more stable conjugated (E)-alkenal. nih.gov

Enzymatic Isomerization : Isomerase enzymes can facilitate the conversion of Z-alkenals to E-alkenals. researchgate.net For instance, the conversion of (Z)-3-hexenal to (E)-2-hexenal is a well-documented enzymatic process in plants. researchgate.net This reaction proceeds through an enzyme-bound intermediate, allowing for stereospecific control of the product.

The two main mechanisms for the isomerization around a C=N double bond, which shares similarities with a C=C bond, are inversion (in-plane) and rotation (out-of-plane). researchgate.net For alkenes, isomerization typically involves rotation around the C-C single bond in a transiently formed intermediate, which is more feasible than breaking and reforming the pi bond of the C=C double bond directly. Palladium(II) catalysts have also been shown to facilitate E/Z isomerization of alkenes through a nucleopalladation mechanism. nih.gov

Table 3: Comparison of (6Z)-6-Octenal and (E)-2-Octenal

| Property | (6Z)-6-Octenal | (E)-2-Octenal |

|---|---|---|

| IUPAC Name | (6Z)-oct-6-enal | (E)-oct-2-enal |

| Synonyms | cis-6-Octenal | trans-2-Octenal |

| Molecular Formula | C₈H₁₄O nih.gov | C₈H₁₄O |

| Molecular Weight | 126.20 g/mol nih.gov | 126.20 g/mol |

| Double Bond Position | C6-C7 | C2-C3 |

| Stereochemistry | Z (cis) | E (trans) |

| Stability | Less stable | More stable (conjugated system) |

Future Research Directions

Development of Sustainable and Stereoselective Synthetic Methodologies

To facilitate detailed research into its biological functions and explore potential applications in areas like sustainable agriculture, a reliable and efficient supply of pure (6Z)-6-Octenal is necessary. plantprotection.pl Current synthetic routes may not be optimal, often lacking in stereoselectivity or relying on environmentally burdensome reagents. The development of advanced synthetic methodologies is a critical future goal.

Research in this area should be guided by the principles of green chemistry and focus on stereocontrol: rsc.org

Stereoselectivity: A primary challenge is to develop synthetic routes that exclusively or predominantly yield the (6Z)-isomer, as the geometric configuration is crucial for its biological activity. This involves exploring modern catalytic methods for Z-alkene synthesis, such as the stereoselective hydrogenation of a corresponding alkyne using specialized catalysts like P-2 nickel, which has proven effective for similar molecules. tandfonline.comnih.gov

Biocatalysis: A highly promising avenue is the development of biocatalytic methods. This could involve using either isolated enzymes (such as those discovered through research in section 8.1) or whole-cell microbial systems to produce (6Z)-6-Octenal in a highly specific and sustainable manner.

Advanced Understanding of Ecological Network Dynamics

(6Z)-6-Octenal functions as an infochemical, a molecule that carries information and mediates complex interactions within ecosystems. uv.mx For instance, it can be released by plants under herbivore attack to repel the pest or attract its natural enemies, a form of indirect defense. scienceopen.comnih.gov Fungi also produce a variety of VOCs that play roles in defense and communication. nih.gov While many studies focus on simple pairwise interactions (e.g., one plant and one herbivore), the reality is far more complex.

A crucial future direction is to move beyond this binary view and understand how a single signaling molecule like (6Z)-6-Octenal influences the structure and dynamics of entire ecological networks. nih.govservice.gov.uk This systems-level approach involves:

Mapping Multi-Trophic Interactions: Investigating the cascading effects of (6Z)-6-Octenal across multiple trophic levels. For example, its emission could alter the foraging behavior of predators, the host-seeking of parasitoids, and the competitive interactions between different herbivore species.

Context Dependency: Studying how the ecological role of (6Z)-6-Octenal changes depending on the environmental context and the specific community of interacting organisms.

This research will provide a more holistic understanding of the role of chemical communication in shaping ecosystems. nimbios.org

Integration of Multi-Omics Data for Systems-Level Understanding

To achieve a comprehensive understanding of (6Z)-6-Octenal, from its molecular synthesis to its ecological function, a systems biology approach is essential. nih.gov This involves the integration of data from multiple high-throughput "omics" technologies to construct a complete picture of the compound's role within an organism. nih.gov

Future research should focus on applying and integrating these technologies to study organisms that produce (6Z)-6-Octenal. The primary challenge and goal is the sophisticated integration of these diverse datasets to build predictive models of the underlying biological systems. nih.govsemanticscholar.org A successful multi-omics approach would provide a systems-level understanding of how the biosynthesis of this key signaling molecule is regulated and connected with other fundamental cellular processes.

| Omics Technology | Application to (6Z)-6-Octenal Research |

| Genomics | Identifies the complete set of genes and potential biosynthetic gene clusters involved in the production pathway. |

| Transcriptomics | Measures the expression levels of these genes under various conditions (e.g., herbivore attack, pathogen presence) to understand how the pathway is regulated. nih.gov |

| Proteomics | Identifies and quantifies the proteins (enzymes) that are actually present and active in the biosynthesis of the compound. |

| Metabolomics | Directly measures the concentration of (6Z)-6-Octenal, its precursors, and other related metabolites, providing a snapshot of the biochemical state of the organism. |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 6-Octenal, (6Z)-, and what methodological challenges arise during its isomer-specific synthesis?

- Methodological Answer : The synthesis of (6Z)-6-Octenal often involves cross-metathesis or hydroformylation of precursor alkenes, with strict control over stereochemistry to favor the Z-isomer. Challenges include minimizing isomerization during purification and ensuring regioselectivity. Techniques like low-temperature reaction conditions and catalyst optimization (e.g., Grubbs catalysts) are critical. Analytical validation via (chemical shifts at δ 125–130 ppm for Z-alkenes) and gas chromatography-mass spectrometry (GC-MS) with chiral columns is recommended .

Q. How can researchers reliably distinguish (6Z)-6-Octenal from its E-isomer or other structural analogs in complex mixtures?

- Methodological Answer : Differentiation requires coupling spectroscopic and chromatographic methods:

- NMR : coupling constants ( for Z-isomer vs. for E-isomer).

- GC-MS : Retention indices and fragmentation patterns using polar capillary columns (e.g., DB-WAX).

- IR : Absence of trans C-H out-of-plane bending (~970 cm) confirms Z-configuration .

Q. What factors influence the stability of (6Z)-6-Octenal under varying storage conditions, and how can degradation be mitigated?

- Methodological Answer : Stability is pH-, temperature-, and oxygen-sensitive. Accelerated degradation studies (40°C, 75% RH) show rapid isomerization and oxidation. Mitigation strategies include:

- Storage in amber vials under inert gas (argon).

- Addition of antioxidants (e.g., BHT at 0.01% w/v).

- pH stabilization in buffered solutions (pH 6–7) .

Advanced Research Questions

Q. How do solvent polarity and catalyst choice affect the enantioselective synthesis of (6Z)-6-Octenal, and what mechanistic insights explain these effects?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance catalyst-substrate interactions in asymmetric hydroformylation, favoring Z-selectivity. Computational studies (DFT calculations) reveal that steric bulk in chiral ligands (e.g., BINAP) directs syn-addition pathways. Kinetic isotopic labeling (KIE > 1.3 for β-hydrogen abstraction) supports a rate-determining oxidative addition step .

Q. What experimental and computational approaches resolve contradictions in reported thermodynamic data (e.g., ΔG of formation) for (6Z)-6-Octenal?

- Methodological Answer : Discrepancies arise from impurities or inconsistent computational methods (e.g., HF vs. DFT-B3LYP). Resolving these requires:

- High-purity calibration standards.

- Benchmarking against experimental calorimetry (e.g., bomb calorimeter for ΔH).

- Consensus computational protocols (e.g., G4 thermochemistry with dispersion corrections) .

Q. How can in silico models predict the olfactory receptor binding affinity of (6Z)-6-Octenal, and what limitations exist in current predictive frameworks?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) map interactions with OR1A1 receptors. Limitations include:

- Lack of membrane-embedded receptor models.

- Overestimation of hydrophobic interactions in force fields.

- Validation requires in vitro calcium imaging or HEK293 cell assays .

Q. What statistical methods are optimal for analyzing dose-response relationships in (6Z)-6-Octenal’s bioactivity studies, particularly when data exhibits non-linear trends?

- Methodological Answer : Use non-parametric models (e.g., Hill equation for EC) or Bayesian hierarchical models to account for heteroscedasticity. Bootstrap resampling (10,000 iterations) quantifies uncertainty in EC estimates. Outlier rejection via Grubbs’ test (α = 0.05) is critical .

Methodological Considerations for Data Collection and Analysis

Q. How should researchers design controlled experiments to isolate the effects of (6Z)-6-Octenal in multi-component aroma profiles?

- Answer : Utilize fractional factorial design (FFD) to test interactions with co-occurring aldehydes. Orthogonal signal correction (OSC) in GC-olfactometry reduces matrix effects. Panelist training (e.g., ISO 8586) ensures sensory data reproducibility .

Q. What validation criteria are essential when reporting novel spectroscopic data (e.g., ) for (6Z)-6-Octenal?

- Answer : Adhere to the MqNMR (Minimum quantitative NMR reporting standards):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.